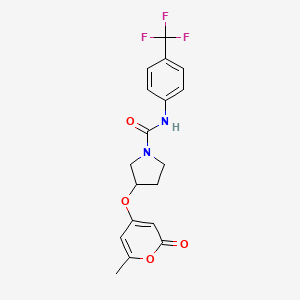
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H17F3N2O4 and its molecular weight is 382.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing information from various studies and sources.
Chemical Structure
The compound features a pyrrolidine ring, a pyran moiety, and a trifluoromethyl-substituted phenyl group, contributing to its unique properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antitumor , anti-inflammatory , and antioxidant properties. The following sections detail specific findings related to its biological effects.
Antitumor Activity
In vitro studies have demonstrated that the compound possesses significant antiproliferative effects against several cancer cell lines. For instance:
The Sulforhodamine B (SRB) assay results indicate that the compound inhibits cell proliferation effectively, suggesting its potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell growth and survival. Specifically, it is believed to target certain kinases involved in the regulation of cell cycle progression and apoptosis.
Case Study: MDM2 Inhibition
A notable case study highlighted the compound's role as an inhibitor of the murine double minute 2 (MDM2) protein, which is crucial for regulating p53 activity in cancer cells. In vivo experiments showed that treatment with this compound led to significant tumor regression in mouse models, suggesting its efficacy in cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in modulating inflammatory responses. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, which positions it as a potential therapeutic agent for inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals. It demonstrated a strong ability to neutralize reactive oxygen species (ROS), thereby potentially protecting cells from oxidative stress-related damage.
Propiedades
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-11-8-15(9-16(24)26-11)27-14-6-7-23(10-14)17(25)22-13-4-2-12(3-5-13)18(19,20)21/h2-5,8-9,14H,6-7,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKPTVDHKGCUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














